2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one
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Overview
Description
2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one typically involves the reaction of aniline derivatives with thioamides under specific conditions. One common method involves the cyclization of an aniline derivative with a thioamide in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antitumor activity may be due to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-5-phenyl-1,3-thiazol-4(5H)-one: Similar structure but lacks the methoxyphenyl group.
2-Anilino-5-(4-chlorophenyl)-1,3-thiazol-4(5H)-one: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one is unique due to the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
919364-95-7 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-10-7-13(8-11-15)9-12-16-17(21)20-18(23-16)19-14-5-3-2-4-6-14/h2-8,10-11,16H,9,12H2,1H3,(H,19,20,21) |
InChI Key |
LTLCFQDQBAXULG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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